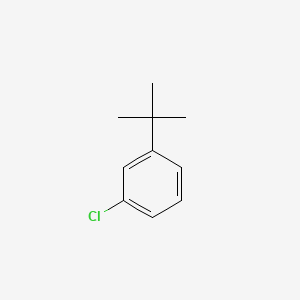

m-Tert-butyl chlorobenzene

CAS No.: 3972-55-2

Cat. No.: VC13581596

Molecular Formula: C10H13Cl

Molecular Weight: 168.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3972-55-2 |

|---|---|

| Molecular Formula | C10H13Cl |

| Molecular Weight | 168.66 g/mol |

| IUPAC Name | 1-tert-butyl-3-chlorobenzene |

| Standard InChI | InChI=1S/C10H13Cl/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 |

| Standard InChI Key | KYXNATZCTBFSTH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=CC=C1)Cl |

| Canonical SMILES | CC(C)(C)C1=CC(=CC=C1)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

-

Molecular Formula: C₁₀H₁₃Cl

The tert-butyl group induces steric hindrance, while the chlorine atom directs electrophilic substitution reactions to specific positions on the aromatic ring.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

m-Tert-butyl chlorobenzene is typically synthesized via Friedel-Crafts alkylation:

-

Reaction: Chlorobenzene reacts with tert-butyl chloride in the presence of AlCl₃ or HAlCl₄ .

-

Mechanism: The Lewis acid catalyst facilitates electrophilic substitution, yielding the meta-substituted product due to steric and electronic effects.

Example Protocol:

-

Reactants: Chlorobenzene (1 eq), tert-butyl chloride (1.2 eq).

-

Yield: 75–85%.

Industrial Methods

A patented route (CN102976885A) optimizes cost and sustainability:

-

Reactants: Chlorobenzene + chloro-2-methylpropane.

-

Advantages:

Table 1: Synthesis Methods Comparison

| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 120–140 | 75–85 | |

| Industrial (HAlCl₄) | HAlCl₄ | 160–180 | 90 |

Physicochemical Properties

Thermochemical Data

Solubility and Stability

-

Solubility: Miscible with organic solvents (e.g., chlorobenzene, THF) .

-

Stability: Resists hydrolysis but degrades under UV light.

Applications in Research and Industry

Organic Synthesis

-

Intermediate: Used in synthesizing agrochemicals and pharmaceuticals .

-

Crystallography: Forms stable solvates with tert-butyl calixarenes, aiding crystal engineering .

Environmental Impact

-

Degradation: Bio-trickling filters achieve 80–90% degradation efficiency at 100–200 ppm.

-

Toxicity: LD₅₀ (rats) > 500 mg/kg; chronic exposure affects neurological function.

Spectroscopic Characterization

Table 2: ¹H NMR Shifts (CDCl₃, 300 MHz)

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C₂, C₆) | 7.25–7.35 | Doublet |

| Aromatic H (C₄) | 7.15–7.20 | Triplet |

| tert-butyl CH₃ | 1.30–1.35 | Singlet |

Table 3: ¹³C NMR Shifts (CDCl₃, 75 MHz)

| Carbon Environment | δ (ppm) |

|---|---|

| C-Cl (C₁) | 135.5 |

| C-tert-butyl (C₃) | 34.2 |

| Aromatic C (C₂, C₆) | 128.7 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume